molecular formula C9H11BO2 B2743337 3-(Prop-2-en-1-yl)phenylboronic acid CAS No. 2246556-65-8

3-(Prop-2-en-1-yl)phenylboronic acid

Cat. No.: B2743337
CAS No.: 2246556-65-8
M. Wt: 162
InChI Key: OIEQOOFGYOZQHZ-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Modern Organic and Materials Science

Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organic compounds that have become indispensable in various scientific disciplines. molecularcloud.org Their importance stems from a combination of stability, versatile reactivity, and generally low toxicity, which makes them valuable as building blocks and intermediates in synthesis. nih.govamerigoscientific.com

One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. boronmolecular.com This reaction forms a carbon-carbon bond between the organic group of the boronic acid and an organohalide, a process that has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.com Beyond Suzuki coupling, boronic acids participate in a variety of other organic transformations, such as the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds. molecularcloud.orgwikipedia.org

A defining feature of boronic acids is their nature as Lewis acids, which allows them to form reversible covalent complexes with molecules containing vicinal diol groups, such as sugars, glycoproteins, and amino acids. wikipedia.orgnih.gov This specific interaction is the foundation for their extensive use in molecular recognition and sensing applications. pharmiweb.com Boronic acid-based fluorescent sensors, for instance, can detect biologically important analytes like glucose, making them crucial for medical diagnostics. pharmiweb.comrsc.org

In materials science, boronic acids are integral to the development of advanced functional materials. boronmolecular.com Boronic acid-containing polymers are of particular interest for their stimuli-responsive properties, finding use in drug delivery systems that release therapeutic agents in response to specific triggers like glucose concentration. nih.govresearchgate.net They are also used to fabricate specialized materials like Vitrimers, which possess unique properties of being both permanently crosslinked and machinable.

Table 1: Key Properties and Characteristics of Boronic Acids

Feature Description Relevance in Research
Structure Organic compounds with the formula R–B(OH)₂. The boron atom is sp²-hybridized. The nature of the 'R' group significantly influences the compound's properties and reactivity. boronmolecular.com
Reactivity Act as Lewis acids; form reversible covalent bonds with diols. wikipedia.org Key reagents in cross-coupling reactions. amerigoscientific.com Enables applications in sensing, molecular recognition, and catalysis. pharmiweb.comrsc.org Foundational for C-C bond formation in organic synthesis. boronmolecular.com
Stability Generally stable to air and moisture, and easy to handle. amerigoscientific.com Facilitates their use as versatile building blocks in multi-step syntheses. nih.gov

| Toxicity | Considered to have low inherent toxicity, often referred to as 'green' compounds. boronmolecular.com | Favorable for applications in medicinal chemistry and biomedical materials. nih.gov |

Unique Structural Features and Synthetic Versatility of 3-(Prop-2-en-1-yl)phenylboronic Acid

This compound, also known as 3-allylphenylboronic acid, is a molecule that possesses two distinct and highly useful functional groups: a boronic acid moiety and an allyl group, attached to a phenyl ring in a meta-arrangement. This dual functionality is the source of its significant synthetic versatility.

Structural Features:

Boronic Acid Group (-B(OH)₂): This group imparts the characteristic Lewis acidity and the ability to engage in cross-coupling reactions and form reversible esters with diols. wikipedia.org

Allyl Group (-CH₂-CH=CH₂): The terminal double bond of the allyl group is a reactive site for a wide array of chemical transformations, including addition reactions, oxidation, and polymerization.

Phenyl Ring: The aromatic ring serves as a rigid scaffold, and the meta-substitution pattern influences the electronic properties and spatial orientation of the two functional groups.

The synthesis of phenylboronic acids can be achieved through several established methods. A common approach involves the reaction of an organometallic reagent, such as a Grignard reagent (Aryl-MgBr), with a trialkyl borate (B1201080) ester (B(OR)₃), followed by acidic hydrolysis to yield the final boronic acid. nih.govwikipedia.org Alternative palladium-catalyzed methods, such as the coupling of aryl halides with diboronic esters, are also widely employed. molecularcloud.orgnih.gov The presence of the allyl group offers a handle for further molecular elaboration, making this compound a valuable bifunctional building block.

Table 2: Synthetic Reactions Involving the Functional Groups of this compound

Functional Group Reaction Type Description
Boronic Acid Suzuki-Miyaura Coupling Palladium-catalyzed reaction with organohalides to form C-C bonds. amerigoscientific.comboronmolecular.com
Chan-Lam Coupling Copper-catalyzed reaction with N-H or O-H containing compounds to form C-N or C-O bonds. molecularcloud.org
Esterification Reversible reaction with diols to form cyclic boronate esters. wikipedia.orgwikipedia.org
Allyl Group Polymerization Participation in polymerization reactions to form polymers with pendant boronic acid groups. rsc.org
Addition Reactions Reactions across the double bond, such as hydrogenation, halogenation, or hydroboration.

Overview of Advanced Research Applications and Emerging Trends

The unique structure of this compound makes it a powerful tool in several areas of advanced chemical research. Its applications often leverage both functional groups to create complex and functional systems.

Advanced Applications:

Stimuli-Responsive Polymers: The allyl group can be polymerized to create polymers where the boronic acid units are pendant along the polymer chain. rsc.org These materials can exhibit glucose-responsive behavior, making them candidates for self-regulated insulin (B600854) delivery systems and continuous glucose monitoring sensors. nih.govsigmaaldrich.com

Functionalized Surfaces and Nanomaterials: The allyl group provides a reactive handle to graft the molecule onto surfaces or nanoparticles. This allows for the creation of materials with tailored surface properties, such as boronic acid-modified nanomaterials for biomedical applications, including bioimaging and targeted drug delivery. acs.org

Complex Molecule Synthesis: As a bifunctional linker, this compound can be used to construct complex molecular architectures. For example, the boronic acid can participate in a Suzuki coupling, while the allyl group is reserved for a subsequent transformation, enabling the efficient assembly of elaborate structures.

Boronic Acid Catalysis (BAC): Boronic acids themselves can serve as catalysts for a range of organic reactions, such as amide formation and Friedel-Crafts-type reactions. rsc.orgnih.gov this compound can be employed as a catalyst where the allyl group can be used to anchor the catalyst to a solid support or to tune its solubility and electronic properties.

Emerging Trends: An emerging trend is the design of self-organized molecular sensors. Systems composed of a reporter molecule and a boronic acid receptor can be designed to detect metal ions and anions through fluorescence changes. rsc.org The bifunctional nature of this compound is particularly well-suited for creating more sophisticated sensor arrays and multifunctional materials where one part of the molecule is responsible for sensing and the other for signaling or immobilization. The development of boronic acid-based materials for affinity chromatography to capture and purify cis-diol-containing biomolecules is another area of growing interest. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
3-allylphenylboronic acid
2-(methoxycarbonyl)phenylboronic acid
4-methoxy-2-(N-methylimidazol-2-yl)phenylboronic acid
3-nitrophenylboronic acid
3-(Acrylamido)phenylboronic acid

Properties

IUPAC Name

(3-prop-2-enylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7,11-12H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEQOOFGYOZQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC=C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 3 Prop 2 En 1 Yl Phenylboronic Acid and Its Functionalized Derivatives

Regioselective Synthesis of the Phenylboronic Acid Core

The precise installation of the boronic acid group onto the phenyl ring is critical. Several methods have been developed to achieve this with high regioselectivity, starting from appropriately substituted aryl precursors.

Controlled Boronylation of Aryl Halides (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent one of the most robust and widely used methods for synthesizing arylboronic acids and their esters from aryl halides or triflates. nih.govnih.gov This method offers excellent functional group tolerance and typically proceeds under mild conditions. upenn.eduresearchgate.net The synthesis of 3-(prop-2-en-1-yl)phenylboronic acid can be achieved by starting with a 3-allyl-substituted aryl halide, such as 3-allyl-1-bromobenzene.

The general reaction involves the coupling of the aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and can include phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene). researchgate.net

Key Features of Palladium-Catalyzed Borylation:

Substrates : Aryl bromides, iodides, chlorides, and triflates can be used. upenn.eduresearchgate.net

Boron Source : Bis(pinacolato)diboron (B₂pin₂) is common, though other reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄) have been developed as more atom-economical alternatives. upenn.eduresearchgate.net

Catalyst System : A palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a suitable ligand are required. nih.govresearchgate.net

Base : A base, such as potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle. nih.gov

The resulting boronate ester can be readily hydrolyzed to the desired boronic acid. An alternative one-pot, two-step procedure involves the initial borylation followed by a subsequent Suzuki-Miyaura cross-coupling without isolating the boronic ester intermediate. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Miyaura Borylation

Aryl Halide Boron Reagent Catalyst Base Solvent Temperature (°C) Product Ref
3-Allylbromobenzene B₂pin₂ PdCl₂(dppf) KOAc Dioxane 80 This compound pinacol (B44631) ester researchgate.net
3-Allyliodobenzene B₂pin₂ Pd(PPh₃)₄ K₃PO₄ Toluene (B28343) 100 This compound pinacol ester nih.gov
3-Allylphenyl triflate B₂(OH)₄ Pd(OAc)₂ / SPhos K₂CO₃ 1,4-Dioxane/H₂O 90 This compound upenn.edu

Directed Ortho Metalation and Subsequent Boronation

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chem-station.com The strategy relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (like n-BuLi or sec-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu The resulting aryllithium species is then quenched with an electrophile, in this case, a trialkyl borate (B1201080), to introduce the boronic ester group. acs.org

For the synthesis of a meta-substituted product like this compound, a DoM strategy would require starting with a precursor where the allyl group and the DMG are positioned to direct metalation to the desired carbon. For instance, starting with an allyl-substituted arene bearing a powerful DMG could allow for functionalization. However, DoM inherently favors ortho-substitution relative to the DMG. chem-station.combaranlab.org Therefore, a multi-step sequence might be necessary, where DoM is used to install one substituent, followed by further transformations to arrive at the target structure.

General DoM Boronation Sequence:

Coordination : The Lewis basic DMG coordinates to the lithium cation of the organolithium base. baranlab.org

Deprotonation : The base removes a proton from the sterically accessible ortho position.

Quenching : The resulting aryllithium intermediate is trapped with a boron electrophile, such as triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃).

Hydrolysis : Acidic workup hydrolyzes the boronate ester to the final boronic acid.

While highly effective for ortho-substituted products, applying DoM for a meta-allylphenylboronic acid requires a more intricate synthetic design, potentially involving blocking groups or rearrangement strategies.

Halogen-Lithium Exchange and Trialkyl Borate Quenching

The halogen-lithium exchange reaction is a classic and highly efficient method for converting aryl halides into aryllithium reagents, which can then be used to form boronic acids. nih.govwikipedia.org This reaction is typically very fast, even at low temperatures (e.g., -78 °C), and often proceeds with high yield. harvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org

For the synthesis of this compound, a suitable precursor such as 3-bromoallylbenzene or 3-iodoallylbenzene is treated with an alkyllithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu This rapidly generates the 3-allylphenyllithium intermediate. This highly reactive species is then quenched in situ with a trialkyl borate, such as trimethyl borate, to form a lithium boronate complex. Subsequent acidic hydrolysis yields the target boronic acid. nih.gov Continuous flow reactors have been employed to manage the exotherms of these fast, low-temperature reactions, enabling safer and more scalable syntheses. nih.gov

Table 2: Typical Conditions for Halogen-Lithium Exchange Boronation

Aryl Halide Lithiating Agent Boron Electrophile Solvent Temperature (°C) Ref
3-Iodoallylbenzene n-BuLi B(OiPr)₃ THF / Diethyl ether -78 organic-chemistry.org
3-Bromoallylbenzene t-BuLi (2 equiv.) B(OMe)₃ THF / Pentane -78 to 0 harvard.edu
3-Bromoallylbenzene n-BuLi B(OiPr)₃ Diethyl ether -78 to 25 nih.gov

Introduction and Manipulation of the Allylic Moiety

The allyl group is not merely a spectator; its double bond provides a handle for a wide array of subsequent chemical transformations. The methods for its introduction and functionalization must be compatible with the boronic acid group.

Strategies for Allyl Group Incorporation on the Phenyl Ring

Introducing the allyl group can be performed either before or after the borylation step.

Claisen Rearrangement : The Claisen rearrangement is a powerful pericyclic reaction for forming carbon-carbon bonds. fiveable.me It involves the acs.orgacs.org-sigmatropic rearrangement of an allyl phenyl ether to an o-allylphenol upon heating. fiveable.mersc.org While this classically yields ortho-substituted products, variations and multi-step sequences can be devised to access other isomers.

Metal-Catalyzed Cross-Coupling : A pre-existing boronic acid on the phenyl ring (or a halogen that can be later converted to one) can be coupled with an allylating agent. For example, a Suzuki coupling between 3-bromophenylboronic acid and an allylboronic ester, or a Stille coupling with an allyltin (B8295985) reagent, can form the C-C bond to install the allyl group.

Grignard Reaction : Reaction of an allyl Grignard reagent (allylmagnesium bromide) with a suitable electrophile on the aromatic ring can also introduce the allyl moiety.

The choice of strategy depends on the availability of starting materials and the desired substitution pattern. For this compound, the most direct routes involve starting with a commercially available 3-substituted allylbenzene (B44316) derivative.

Chemo- and Regioselective Functionalization of the Allylic Double Bond

The double bond of the allyl group in this compound is amenable to a variety of functionalization reactions. The challenge lies in achieving high chemo- and regioselectivity without affecting the sensitive C-B bond.

Activation of Allylboronates : Allylboronic esters, while stable, can be converted into highly potent nucleophiles by the addition of an aryllithium reagent. acs.org This forms an "ate-complex" that is 7 to 10 orders of magnitude more reactive than the parent boronic ester. acs.org These activated allylboronate complexes can then react with a wide range of electrophiles (e.g., aldehydes, ketones, imines, and sources of fluorine or trifluoromethyl groups) with high regio- and stereocontrol, providing access to complex functionalized molecules. acs.org

Selenium-π-Acid Catalysis : Recent research has shown that selenium-π-acid catalysis can be used for the regiocontrolled functionalization of internal alkenes. nih.govrsc.org In substrates containing an allylic boronic acid derivative (specifically, an N-methyliminodiacetic acid (MIDA) boronate for stability), selenium-catalyzed reactions can achieve olefin transpositional allylic chlorination and imidation. nih.gov The boron substitution guides the regioselectivity of the reaction, a feat that is often problematic with unpolarized internal alkenes. nih.govrsc.org The stabilization of an α-anion by the hemilabile B(MIDA) moiety is believed to be the key factor controlling the selectivity. nih.gov

Table 3: Examples of Allylic Double Bond Functionalization

Reaction Type Reagents Catalyst / Conditions Product Type Key Feature Ref
Electrophilic Addition Aryllithium, then Electrophile (E⁺) Formation of boronate complex γ-Substituted boronate High γ-selectivity and stereospecificity acs.org
Allylic Chlorination N-Chlorosuccinimide (NCS) PhSeCl (10 mol%) Allylic Chloride Regiocontrolled olefin transposition nih.gov
Allylic Imidation Imide Nucleophile Selenium-π-acid catalyst Allylic Imide Boron-guided regioselectivity rsc.org
Dihydroxylation OsO₄, NMO Acetone/Water Diol Syn-dihydroxylation Standard Method
Epoxidation m-CPBA CH₂Cl₂ Epoxide Electrophilic addition Standard Method

These advanced synthetic methodologies provide a robust toolkit for the preparation and subsequent derivatization of this compound, opening avenues for the creation of complex molecular architectures for various applications in materials science and medicinal chemistry.

Green Chemistry Approaches and Sustainable Synthesis Methodologies

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles are applied to develop more environmentally benign and efficient methodologies. Key strategies include the use of greener solvents, alternative energy sources like microwave irradiation, and the development of highly efficient catalytic systems to minimize waste.

One prominent green approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govnih.gov This is particularly advantageous for reactions like the Suzuki-Miyaura coupling, which can be adapted to synthesize arylboronic acids. For instance, the coupling of an appropriate borylating agent with 3-bromoallylbenzene under microwave irradiation could provide a direct route to the target compound. The efficiency of microwave-assisted synthesis is highlighted by rapid reaction times, often in the order of minutes, and the potential for solvent-free conditions or the use of greener solvents like water and ethanol. nih.gov

The choice of catalyst and reaction conditions is also crucial for a sustainable synthesis. Palladium-catalyzed borylation is a common method for the synthesis of arylboronic acids. thieme-connect.com Research has focused on developing highly active palladium catalysts that can be used at low loadings, thus reducing the amount of residual metal in the product and waste streams. Furthermore, the use of water as a solvent in these reactions represents a significant green improvement over traditional organic solvents. nih.gov

To quantify the "greenness" of a synthetic route, various green chemistry metrics are employed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.comresearchgate.net Atom Economy measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor and PMI provide a broader measure of the waste generated in a process, including solvents and reagents. Applying these metrics allows for the comparison of different synthetic strategies and the identification of more sustainable options. For the synthesis of functionalized boronic acids, a high atom economy is desirable, and minimizing the E-factor and PMI are key goals.

Synthetic StrategyKey Green Chemistry PrincipleTypical Reaction ConditionsPotential AdvantagesReference
Microwave-Assisted Suzuki-Miyaura CouplingAlternative Energy Source, Reduced Reaction TimePalladium catalyst, aqueous/ethanolic solvent, 2-15 minutes reaction timeRapid synthesis, improved yields, potential for greener solvents nih.govnih.gov
Palladium-Catalyzed Borylation in WaterUse of Safer SolventsWater-soluble palladium catalyst and ligandsEliminates hazardous organic solvents, simplifies work-up nih.gov
Catalyst-Free BorylationCatalysis (avoiding heavy metals)Often photochemically inducedAvoids transition metal contamination[ ]

Scale-Up Considerations and Industrial Research Perspectives

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the production of this compound, key considerations include process safety, efficiency, cost-effectiveness, and sustainability. Industrial research focuses on developing robust and scalable processes that can consistently deliver high-purity products.

Flow chemistry has emerged as a powerful technology for the scale-up of chemical processes, offering significant advantages over traditional batch production. organic-chemistry.org Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and improving safety, especially for highly exothermic or fast reactions. organic-chemistry.org For the synthesis of boronic acids, flow chemistry allows for the safe handling of reactive intermediates, such as organolithium species, which are often used in borylation reactions. organic-chemistry.org This technology can lead to higher yields, reduced reaction times, and a smaller manufacturing footprint. Research has demonstrated the feasibility of synthesizing various boronic acids on a multigram scale with high throughput using simple continuous flow setups. organic-chemistry.org

A critical aspect of industrial synthesis is the techno-economic analysis (TEA) of the production process. mdpi.com TEA evaluates the economic viability of a manufacturing process by considering factors such as raw material costs, energy consumption, capital investment, and market price of the product. For the industrial production of functionalized phenylboronic acids, a favorable TEA is essential for commercial success. This involves optimizing the synthetic route to use cost-effective starting materials and reagents, minimizing processing steps, and maximizing product yield and purity.

The development of a scalable synthesis for this compound would likely involve a palladium-catalyzed cross-coupling reaction. Challenges in scaling up such reactions include catalyst deactivation, product purification from residual palladium, and ensuring consistent product quality. Industrial research efforts are directed towards developing robust catalytic systems with high turnover numbers and exploring efficient purification techniques.

Scale-Up StrategyKey AdvantagesTypical Throughput/ScaleChallengesReference
Continuous Flow SynthesisEnhanced safety, better process control, higher throughput, smaller footprintGram to kilogram per hourInitial setup cost, potential for clogging with solids organic-chemistry.org
Batch Process OptimizationUtilizes existing infrastructureKilogram to ton scaleHeat and mass transfer limitations, potential for runaway reactions[ ]
Catalyst RecyclingReduced catalyst cost and wasteApplicable to both batch and flowCatalyst leaching and deactivation over multiple cycles nih.gov

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Prop 2 En 1 Yl Phenylboronic Acid

Detailed Mechanistic Studies in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and it represents the primary application for 3-(prop-2-en-1-yl)phenylboronic acid. libretexts.org The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org A palladium(0) species is the active catalyst that enters the cycle. libretexts.org

Kinetics and Thermodynamics of Transmetalation Processes

Transmetalation is often considered the most complex and can be the rate-determining step in the Suzuki-Miyaura catalytic cycle. It involves the transfer of the organic group—in this case, the 3-(prop-2-en-1-yl)phenyl group—from the boron atom to the palladium(II) center. chembites.orgresearchgate.net The mechanism of this step has been the subject of extensive debate, with two primary pathways considered: the "boronate pathway" and the "oxo-palladium pathway". nih.govacs.org

In the boronate pathway, the boronic acid is activated by a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species, [R-B(OH)₃]⁻, which then reacts with the arylpalladium(II) halide complex. deepdyve.comresearchgate.net The main role of the base is to convert the boronic acid into the more reactive organoborate, which facilitates the transfer to the palladium complex. deepdyve.comresearchgate.net

Alternatively, the oxo-palladium pathway involves the formation of an arylpalladium(II) hydroxide complex, [Ar-Pd-OH], which then reacts with the neutral boronic acid. nih.gov Kinetic studies on model systems have shown that the reaction between a palladium hydroxide complex and a neutral boronic acid can be several orders of magnitude faster than the reaction between a palladium halide complex and a boronate. nih.govacs.org

The kinetics of transmetalation are influenced by the nature of the boronic acid, the palladium complex, and the reaction conditions. For this compound, the electronic nature of the allyl substituent (a weakly electron-donating group) would have a subtle effect on the Lewis acidity of the boron center and the nucleophilicity of the aryl group being transferred.

While specific thermodynamic data for this compound is unavailable, the following table provides representative kinetic data for the transmetalation of a related system, illustrating the significantly faster rate of the oxo-palladium pathway.

Table 1: Comparison of Observed Rate Constants for Competing Transmetalation Pathways for p-tolylboronic acid. acs.org
ReactantsPathwayTemperature (°C)Observed Rate Constant (k_obs, s⁻¹)
(PPh₃)₂Pd(Ph)(OH) + p-tolylboronic acidOxo-Palladium-402.4 × 10⁻³
(PPh₃)₂Pd(Ph)(I) + K[p-tolylB(OH)₃]Boronate-401.7 × 10⁻⁷ (estimated)

Characterization of Oxidative Addition and Reductive Elimination Intermediates

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This step involves the cleavage of the carbon-halogen bond and is often facilitated by bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgnih.gov The resulting intermediate is typically a square-planar arylpalladium(II) halide complex. libretexts.org For reactions involving this compound, this intermediate would be formed from the coupling partner (e.g., an aryl bromide) and the palladium catalyst. These intermediates are often highly reactive but can be characterized at low temperatures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov For instance, low-temperature ³¹P and ¹⁹F NMR have been used to identify and characterize pre-transmetalation intermediates containing Pd-O-B linkages. libretexts.orgillinois.edu

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated to form the final biaryl product. wikipedia.org This process regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org Reductive elimination typically proceeds from a cis-isomeric complex. libretexts.org Kinetic studies have shown this step to be intramolecular and to follow first-order kinetics. libretexts.org Deuterium labeling experiments have confirmed that the stereochemistry of the organic groups is retained during this step. wikipedia.org Characterization of the immediate precursors to reductive elimination is challenging due to their transient nature.

Influence of Ligands, Bases, and Solvents on Catalytic Cycles

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of ligands, bases, and solvents, each playing a critical role in the catalytic cycle.

Ligands: Phosphine ligands are most commonly used. wikipedia.org Their steric bulk and electronic properties significantly influence the reaction. Bulky, electron-rich ligands, such as dialkylbiarylphosphines, stabilize the monoligated Pd(0) species, which is often the most active in oxidative addition, and they accelerate the rate of reductive elimination. nih.govwikipedia.orgresearchgate.net

Bases: A base is essential for the transmetalation step. deepdyve.comresearchgate.net It activates the boronic acid by converting it to a more nucleophilic boronate. deepdyve.comresearchgate.net However, the base can also play a negative role by forming unreactive boronate species or by interacting with the palladium center in complex ways. researchgate.net The choice and stoichiometry of the base can therefore be used to control reaction selectivity, especially in competitive reactions between different boronic acids. deepdyve.comresearchgate.net

Solvents: The solvent influences the rate, selectivity, and stability of the catalyst. whiterose.ac.uk Polar solvents can stabilize ionic intermediates and transition states that occur during the catalytic cycle. whiterose.ac.ukresearchgate.net For instance, oxidative addition of aryl triflates is faster in polar solvents due to a polar, nucleophilic displacement mechanism. researchgate.net In contrast, couplings involving less polar substrates may favor nonpolar solvents like toluene (B28343) or dioxane. whiterose.ac.uk The choice of solvent can even alter the active catalytic species; in polar solvents, an anionic palladium complex may become the active catalyst. researchgate.netnih.gov

The following table summarizes the general influence of these components on the key steps of the catalytic cycle.

Table 2: Influence of Reaction Components on the Suzuki-Miyaura Catalytic Cycle.
ComponentInfluence on Oxidative AdditionInfluence on TransmetalationInfluence on Reductive Elimination
Electron-Rich, Bulky Ligands Accelerates (stabilizes monoligated Pd(0)) nih.govCan accelerate by facilitating ligand dissociation nih.govAccelerates researchgate.net
Bases (e.g., K₂CO₃, NaOH) Generally indirectEssential for activation (forms boronate) researchgate.netCan promote the reaction researchgate.net
Polar Solvents (e.g., DMF, H₂O) Accelerates for polar substrates (e.g., triflates) researchgate.netFacilitates formation of ionic intermediates whiterose.ac.ukGenerally indirect

Protodeboronation Pathways and Stability Investigations

A significant side reaction for arylboronic acids, including this compound, is protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of an arene byproduct (allylbenzene in this case) and boric acid. nih.gov This reaction consumes the boronic acid, reducing the yield of the desired cross-coupling product. ed.ac.uk

Factors Influencing Carbon-Boron Bond Cleavage

The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid.

pH: The rate of protodeboronation is strongly pH-dependent. ed.ac.ukrsc.org Most arylboronic acids are susceptible to base-catalyzed protodeboronation, which proceeds via the more reactive boronate anion. ed.ac.uk The reaction rate often increases with pH, reaching a maximum or a plateau at pH values above the pKₐ of the boronic acid. acs.org Acid-catalyzed pathways also exist but are typically slower for simple arylboronic acids. rsc.orgcore.ac.uk

Temperature: Higher temperatures generally increase the rate of protodeboronation.

Substituent Effects: The electronic nature of substituents on the aryl ring plays a crucial role. Electron-withdrawing groups, especially at the ortho positions, can significantly accelerate protodeboronation. researchgate.net Conversely, electron-donating groups tend to slow the reaction under acidic conditions but can accelerate it under certain basic conditions. rsc.orgacs.org The allyl group in this compound is weakly electron-donating, which would likely impart moderate stability against protodeboronation compared to analogs with strongly electron-withdrawing groups.

The following table shows the effect of substituents on the rate of protodeboronation for different phenylboronic acids under acidic conditions.

Table 3: Effect of Substituents on Protodeboronation of ArB(OH)₂ in Acetic Acid. rsc.org
Substituent (Ar)Reaction Time (h)Yield of Ar-H (%)
4-OCH₃192
4-CH₃288
-H485
4-Cl685
4-NO₂1284

Mechanistic Interrogations of Boronic Acid Degradation

Besides protodeboronation, boronic acids can also degrade through oxidation.

Protodeboronation Mechanisms: Detailed kinetic studies have revealed multiple pathways for protodeboronation. nih.gov

Acid-Catalyzed Pathway: Involves electrophilic substitution on the aromatic ring, where a proton replaces the boronic acid group. core.ac.uk

Base-Catalyzed Pathway: This is often the dominant pathway under Suzuki-Miyaura conditions. It proceeds through the formation of the tetrahedral boronate anion, [ArB(OH)₃]⁻. For many arylboronic acids, the mechanism involves a concerted proton transfer from a water molecule to the ipso-carbon as the C-B bond cleaves. acs.org However, for highly electron-deficient arenes, the mechanism can shift to a stepwise process involving the liberation of a transient aryl anion. nih.gov

Self-Catalysis: In some cases, when the pH is close to the pKₐ of the boronic acid, a self-catalysis pathway can be observed where both the boronic acid and its conjugate boronate are involved in the rate-determining step. nih.gov

Oxidative Degradation: Arylboronic acids are susceptible to oxidation, particularly by reactive oxygen species, which converts the boronic acid into a phenol (B47542) and boric acid. nih.govpnas.org This oxidative deboronation proceeds via attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by migration of the aryl group from boron to oxygen. pnas.org This degradation pathway can be significant under aerobic conditions or in the presence of oxidants. mdpi.com

Reactivity of the Allylic Functional Group

The chemical behavior of this compound is dictated by its two primary functional groups: the boronic acid moiety and the allylic (prop-2-en-1-yl) system. The allyl group, characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group, exhibits a distinct reactivity profile, primarily centered around the chemistry of the π-bond.

Electrophilic Addition: The prop-2-en-1-yl group's carbon-carbon double bond is an electron-rich region, making it susceptible to attack by electrophiles. youtube.com This reaction, known as electrophilic addition, is a fundamental transformation for alkenes. The general mechanism proceeds in two steps: initial attack by the electrophile on the π-bond to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile. youtube.comutdallas.edu

For an unsymmetrical alkene like the one present in this compound, the addition of protic acids (like HBr or HCl) follows Markovnikov's rule. This rule states that the proton (the electrophile) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation (in this case, a secondary carbocation). youtube.com The subsequent attack by the nucleophile (e.g., Br⁻) on the carbocation completes the addition. youtube.com Other electrophilic additions include halogenation (with Br₂ or Cl₂) and acid-catalyzed hydration (with H₂O/H⁺).

Table 1: Representative Electrophilic Additions to the Prop-2-en-1-yl Group
ReagentConditionsMajor Product StructureNotes
HBr (Hydrobromination)Inert solvent3-(2-Bromopropyl)phenylboronic acidFollows Markovnikov's rule; proceeds via the most stable carbocation intermediate. youtube.com
Br₂ (Bromination)Inert solvent (e.g., CH₂Cl₂)3-(2,3-Dibromopropyl)phenylboronic acidProceeds via a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms.
H₂O, H₂SO₄ (Hydration)Aqueous acid3-(2-Hydroxypropyl)phenylboronic acidFollows Markovnikov's rule, leading to the formation of a secondary alcohol. utdallas.edu
1. BH₃·THF 2. H₂O₂, NaOH (Hydroboration-Oxidation)Step 1: Ether solvent Step 2: Basic peroxide3-(3-Hydroxypropyl)phenylboronic acidResults in Anti-Markovnikov addition of H and OH across the double bond, forming a primary alcohol.

Nucleophilic Addition: In its ground state, the electron-rich double bond of the allyl group is generally unreactive toward nucleophiles. wikipedia.org Nucleophilic addition typically occurs on carbon-carbon multiple bonds that are activated by adjacent electron-withdrawing groups, which is not the case here. However, the reactivity of organoboron compounds can be modulated. The formation of an allylboronate "ate" complex, by treating an allylboronic ester with a strong nucleophile like an aryllithium, significantly enhances the nucleophilicity of the allyl group. acs.org This activated complex can then undergo reactions with a range of electrophiles in a process that is effectively a nucleophilic attack by the allyl moiety. acs.org

Allylic systems are prone to rearrangement reactions, most notably sigmatropic rearrangements. A classic example is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that occurs in allyl aryl ethers and allyl vinyl ethers. youtube.com While this compound is not an ether, the principle of thermally or catalytically induced bond reorganization is relevant to its allyl moiety.

In a typical researchgate.netresearchgate.net-sigmatropic rearrangement, a concerted process involving a cyclic transition state of six atoms leads to the cleavage of one sigma bond and the formation of a new one, accompanied by a shift in the position of the double bonds. For related compounds like allylboronates, borotropic migrations (a type of sigmatropic rearrangement where a boron group moves) are known phenomena. These rearrangements are crucial in certain synthetic applications, allowing for the stereoselective formation of complex molecules. youtube.com Such rearrangements can be influenced by catalysts and reaction conditions, providing pathways to isomeric products that are not accessible through direct addition reactions.

Dynamic Covalent Chemistry Involving the Boronic Acid Group

The boronic acid functional group is a cornerstone of dynamic covalent chemistry (DCvC), a field that utilizes reversible chemical reactions to form adaptable and responsive molecular systems. nih.gov The key reaction in this context is the reversible formation of boronate esters.

Arylboronic acids, including this compound, react readily and reversibly with compounds containing 1,2- or 1,3-diol functionalities to form stable cyclic boronate esters. researchgate.netnih.gov This esterification is an equilibrium process that can be controlled by altering the reaction conditions. researchgate.net The reaction involves the condensation of the boronic acid with the two hydroxyl groups of the diol, releasing water and forming a five- or six-membered ring containing the boron atom.

This dynamic covalent bond is central to many applications, including the development of sensors for saccharides, self-healing hydrogels, and drug delivery systems. nih.govrsc.org The stability of the formed boronate ester is influenced by several factors, including the structure and stereochemistry of the diol, the solvent, and the pH of the medium. The affinity of phenylboronic acid for various biologically relevant polyols has been extensively studied.

Table 2: Representative Association Constants (K) for Phenylboronic Acid with Various Diols
DiolpHAssociation Constant (K, M⁻¹)Notes
Glucose7.4~2.9 x 10¹Forms esters with the furanose form.
Fructose7.4~4.3 x 10²Higher affinity due to favorable stereochemistry of diol units in the fructofuranose form. nih.gov
Sorbitol7.4~1.1 x 10³Acyclic polyol with high flexibility, allowing for strong binding. nih.gov
Alizarin (B75676) Red S (ARS)7.4~1.5 x 10³A catechol-containing dye often used in competitive binding assays to determine boronic acid-diol binding constants. researchgate.netnih.gov

The equilibrium between a boronic acid and a diol to form a boronate ester is exquisitely sensitive to pH. researchgate.netresearchgate.net This pH-responsiveness stems from the Lewis acidity of the boron atom. In aqueous solution, a boronic acid (R-B(OH)₂) exists in a pH-dependent equilibrium between two forms: a neutral, trigonal planar sp²-hybridized species and an anionic, tetrahedral sp³-hybridized species (R-B(OH)₃⁻). nih.gov

The pKa value of the boronic acid dictates the position of this equilibrium. At a pH below the pKa, the neutral trigonal form predominates. As the pH increases to values near and above the pKa, the concentration of the anionic tetrahedral form rises significantly. nih.gov The anionic tetrahedral form is generally a much stronger binder for diols than the neutral trigonal form. nih.gov Consequently, boronate ester formation is favored at neutral to basic pH, while the ester bond becomes labile and tends to hydrolyze under acidic conditions. nih.govnih.gov

This behavior allows for the design of "smart" materials that can assemble or disassemble in response to a specific pH trigger. For example, a hydrogel cross-linked by boronate ester bonds can be stable at physiological pH (7.4) but dissolve and release an encapsulated payload in the more acidic microenvironment of a tumor or within a cellular endosome. nih.gov

Table 3: pH-Dependence of Boronic Acid-Diol Interactions
pH RangeDominant Boronic Acid SpeciesBoronate Ester StabilityApplication Relevance
Acidic (pH < 5)Neutral, Trigonal (sp²)Low (Equilibrium favors hydrolysis)Trigger for drug release from boronate-linked carriers in acidic environments (e.g., tumors, endosomes). nih.govnih.gov
Neutral (pH ≈ 7.4)Equilibrium between Trigonal and TetrahedralModerate to High (Equilibrium favors ester formation)Conditions for forming stable hydrogels and for sensing saccharides under physiological conditions. nih.gov
Basic (pH > pKa)Anionic, Tetrahedral (sp³)High (Strongly favors ester formation)Optimal conditions for maximizing binding affinity in separation and purification processes. researchgate.net

Applications in Complex Organic Synthesis and Molecular Construction

3-(Prop-2-en-1-yl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild conditions and tolerance of a wide array of functional groups. researchgate.net this compound is an excellent substrate for this reaction, where the boronic acid group selectively reacts, leaving the allyl group intact for subsequent transformations.

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds. gre.ac.ukresearchgate.net By coupling this compound with various aryl halides or triflates, a diverse range of substituted 3-allyl-biphenyls can be synthesized. These products are valuable intermediates in medicinal chemistry and materials science. gre.ac.ukresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Similarly, coupling with vinyl halides or triflates provides access to substituted styrenyl systems. The versatility of the Suzuki-Miyaura reaction allows for the use of a broad scope of coupling partners, enabling the synthesis of complex molecular frameworks. mdpi.comnih.gov

EntryAryl Halide/TriflateCatalyst/LigandBaseSolventTemp (°C)ProductYield (%)
11-Bromo-4-fluorobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1003-Allyl-4'-fluorobiphenyl~85-95
24-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O803-Allyl-4'-methoxybiphenyl~90
32-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene1102-(3-Allylphenyl)pyridine~80-90
4(E)-β-BromostyrenePd(OAc)₂ / PPh₃K₃PO₄DMF90(E)-1-(3-Allylphenyl)-2-phenylethene~75-85

This table presents typical conditions and expected yields for Suzuki-Miyaura reactions based on general literature data for arylboronic acids.

In Suzuki-Miyaura couplings, achieving high regio- and stereoselectivity is crucial when working with complex substrates. While the coupling of this compound itself is straightforward, its allyl group can influence subsequent reactions. More importantly, when the coupling partner contains multiple reactive sites, the choice of catalyst, ligand, and reaction conditions can direct the regioselectivity of the C-C bond formation. researchgate.net

For instance, in reactions with dihaloarenes, selective mono-arylation can be achieved by controlling stoichiometry and reaction time. Furthermore, palladium-catalyzed couplings involving allylic substrates have been shown to proceed with high levels of regio- and stereoselectivity, which is relevant if the allyl group of the product is to be functionalized in a subsequent step. nih.govrsc.org

The presence of two distinct reactive moieties in this compound makes it an ideal candidate for tandem or one-pot synthetic sequences. dongguk.edu A common strategy involves an initial Suzuki-Miyaura coupling at the boronic acid site, followed by a reaction involving the allyl group. For example, a one-pot, two-step process could involve a Suzuki-Miyaura reaction followed by a Heck reaction, an allylic substitution, or an olefin metathesis. ub.edursc.org

This approach significantly improves synthetic efficiency by reducing the number of purification steps and minimizing waste. rsc.org For example, a palladium catalyst used for an initial Suzuki coupling could potentially catalyze a subsequent Heck reaction on the allyl group in the same pot by simply adding the appropriate reagents. rsc.org

Non-Palladium Catalyzed Cross-Coupling and Coupling-Type Reactions

While palladium catalysis is dominant, concerns about its cost and toxicity have driven the development of cross-coupling methods using other transition metals. This compound is also a competent partner in many of these transformations.

Chan-Lam Coupling: The copper-catalyzed Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, providing an alternative to the Buchwald-Hartwig amination. wikipedia.org It enables the coupling of arylboronic acids with N-H or O-H containing compounds, such as amines, amides, phenols, and alcohols, to form aryl amines and aryl ethers, respectively. organic-chemistry.orgnih.govresearchgate.net The reaction is often performed under mild conditions, at room temperature and open to the air. wikipedia.orgst-andrews.ac.uk this compound can be effectively used to introduce the 3-allylphenyl moiety onto a variety of heteroatomic substrates. researchgate.netsci-hub.se

Coupling PartnerCatalystBase/AdditiveSolventConditionsProduct Type
AnilineCu(OAc)₂PyridineCH₂Cl₂Air, RTN-(3-Allylphenyl)aniline
Phenol (B47542)Cu(OAc)₂Et₃NCH₂Cl₂Air, RT1-Allyl-3-phenoxybenzene
ImidazoleCuI / LigandK₂CO₃DMF80-100 °C1-(3-Allylphenyl)imidazole
PropanethiolCuIDBUToluene110 °C(3-Allylphenyl)(propyl)sulfane

This table illustrates typical conditions for Chan-Lam coupling reactions based on established protocols for arylboronic acids. researchgate.net

Click Chemistry: Boronic acids are increasingly used in the field of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. rsc.org While not a direct participant in the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound can be incorporated into molecules designed for click reactions. For instance, the allyl group can be functionalized to bear an azide (B81097) or alkyne handle. Alternatively, boronic acids themselves can participate in reversible "click" reactions, such as the formation of iminoboronates or the conjugation with diols, which are useful in chemical biology and materials science. researchgate.netrsc.orgresearchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. researchgate.net Nickel(0) complexes can catalyze the Suzuki-Miyaura type coupling of arylboronic acids with a range of electrophiles, including aryl esters, which are often more challenging substrates for palladium catalysts. nih.gov this compound can be coupled with aromatic esters in decarbonylative cross-coupling reactions, providing access to biaryl products under nickel catalysis. researchgate.net Nickel catalysis can also be applied to cyclization and carbonylation reactions where an arylboronic acid acts as a coupling partner. nih.gov

Gold-Catalyzed Reactions: Gold catalysis has unique applications, often involving the activation of alkynes, allenes, and alkenes. nih.gov While less common for direct cross-coupling, gold catalysts can mediate reactions involving arylboronic acids. For example, gold-catalyzed hydroarylation of alkynes with arylboronic acids has been reported to form C-C bonds under mild conditions. organic-chemistry.orgresearchgate.net Furthermore, gold-catalyzed allylation of arylboronic acids has been developed, demonstrating the potential for C(sp²)-C(sp³) bond formation. nih.gov In such a reaction, this compound could react with an allylic partner to form a new C-C bond, showcasing the expanding reactivity profile of gold in cross-coupling chemistry.

Utilization as a Versatile Building Block for Advanced Molecular Architectures

The dual reactivity of this compound allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of biaryl structures. Simultaneously, the allyl group offers a reactive handle for a different set of transformations, such as Heck reactions, metathesis, and various addition reactions. This orthogonality in reactivity is key to its utility in the stepwise and controlled assembly of complex molecules.

Scaffolds for Heterocyclic Synthesis

The strategic placement of the allyl and boronic acid functionalities on the phenyl ring facilitates their participation in intramolecular cyclization reactions to form a variety of heterocyclic systems. These reactions often proceed through tandem catalytic cycles, where both functional groups are sequentially activated to construct the heterocyclic core.

One theoretical approach involves a tandem Suzuki coupling followed by an intramolecular Heck reaction. In this strategy, the boronic acid would first undergo a Suzuki-Miyaura coupling with a suitably functionalized coupling partner. The resulting intermediate, now bearing a tethered reactive group, could then undergo an intramolecular Heck reaction involving the allyl moiety to forge the heterocyclic ring. This methodology could potentially lead to the synthesis of various nitrogen- and oxygen-containing heterocycles, such as dihydrobenzofurans and indolines, depending on the nature of the initial coupling partner.

Another potential pathway for heterocyclic synthesis is through intramolecular hydroboration or oxypalladation of the allyl group. For instance, intramolecular oxypalladation could initiate a cascade cyclization, leading to the formation of functionalized benzofurans or other oxygen-containing heterocycles. While specific examples utilizing this compound in these exact transformations are not extensively documented in readily available literature, the fundamental principles of these reactions are well-established for similar substrates.

The following table outlines potential heterocyclic scaffolds that could be synthesized from this compound based on established synthetic methodologies.

Heterocyclic ScaffoldPotential Synthetic StrategyKey Reactions
DihydrobenzofuransTandem Suzuki Coupling / Intramolecular O-ArylationSuzuki-Miyaura Coupling, Intramolecular Etherification
IndolinesTandem Suzuki Coupling / Intramolecular N-ArylationSuzuki-Miyaura Coupling, Buchwald-Hartwig Amination
ChromenesReaction with α,β-unsaturated aldehydes/ketonesEne Reaction, Cyclization
Fused BenzazepinesPalladium-catalyzed domino reactionsIntramolecular Oxypalladation, Cyclization

Precursors for Macrocyclic and Supramolecular Frameworks

The bifunctional nature of this compound also makes it an attractive precursor for the construction of larger, more complex assemblies such as macrocycles and supramolecular structures.

For the synthesis of macrocycles, a common strategy involves the dimerization of the building block to create a diene, followed by a ring-closing metathesis (RCM) reaction. In the case of this compound, a palladium-catalyzed homocoupling of the boronic acid moieties of two molecules could yield a diallyl-substituted biphenyl (B1667301) system. This resulting diene would then be a suitable substrate for an RCM reaction, catalyzed by a ruthenium-based catalyst, to form a macrocyclic structure containing a biaryl unit. The size and properties of the resulting macrocycle could be tuned by the choice of coupling partners in a Suzuki reaction prior to the metathesis step.

In the realm of supramolecular chemistry, the boronic acid functionality is well-known for its ability to form reversible covalent bonds with diols, leading to the formation of boronate esters. This reversible nature is the foundation for the self-assembly of complex supramolecular architectures, such as capsules, cages, and polymers. While specific supramolecular structures based solely on this compound are not prominently reported, its potential as a component in such systems is clear. For instance, it could be incorporated into larger structures that then self-assemble through boronate ester formation with polyol linkers. The allyl groups would then be available for post-assembly modification, allowing for the creation of functional supramolecular materials.

The table below summarizes the potential applications of this compound in the construction of macrocyclic and supramolecular frameworks.

Molecular ArchitectureSynthetic ApproachKey Chemical Principles
MacrocyclesHomocoupling followed by Ring-Closing Metathesis (RCM)Suzuki-Miyaura Homocoupling, Olefin Metathesis
Supramolecular PolymersPolycondensation with multifunctional diolsReversible Boronate Ester Formation, Self-Assembly
Functional Capsules/CagesIncorporation into larger scaffolds followed by self-assemblyCovalent Bond Formation, Reversible Covalent Interactions

Integration into Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Functional Polymers and Copolymers

The synthesis of polymers incorporating boronic acid functionalities can be approached in several ways, including direct polymerization of the functional monomer or grafting it onto existing polymer backbones. The choice of method dictates the final polymer architecture and properties.

The direct polymerization of monomers containing an allyl group, such as 3-(Prop-2-en-1-yl)phenylboronic acid, via conventional free-radical methods presents significant challenges. Allyl monomers are known to be difficult to polymerize to high molecular weights. researchgate.net This difficulty arises from a process known as degradative chain transfer. researchgate.netresearchgate.net In this process, the propagating radical abstracts a hydrogen atom from the allylic methylene (B1212753) group of a monomer molecule. This transfer creates a new, resonance-stabilized allylic radical which is generally less reactive and less efficient at reinitiating a new polymer chain. researchgate.net As a result, the kinetic chain is often terminated, leading to the formation of oligomers or polymers with low molecular weights. researchgate.net

Due to this inherent limitation, the direct radical polymerization of the allylic moiety of this compound is not a common or effective strategy for producing high molecular weight polymer backbones. Instead, synthetic efforts in the field predominantly focus on two alternative approaches:

Modifying the boronic acid-containing molecule to incorporate a more readily polymerizable group, such as an acrylamide (B121943) or styrenic functionality. rsc.orgresearchgate.net

Utilizing the allyl group for post-polymerization modification reactions, such as thiol-ene "click" chemistry, to attach the boronic acid moiety to a pre-existing polymer. nih.gov

These alternative strategies, particularly the use of monomers with more reactive functional groups, are discussed in the following section.

To overcome the limitations of conventional radical polymerization and to synthesize well-defined polymers with controlled architectures, controlled/living radical polymerization (CRP) techniques are widely employed. acs.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most powerful and versatile CRP methods used for this purpose. acs.orgnih.gov

These techniques are typically applied to boronic acid-containing monomers that have been functionalized with highly reactive polymerizable groups, most commonly acrylamido or styrenic moieties. A prominent example is 3-(acrylamido)phenylboronic acid (APBA), which is frequently used to create boronic acid-decorated polymers. nih.govsigmaaldrich.com

RAFT polymerization of APBA allows for the synthesis of homopolymers and block copolymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI or Mw/Mn). nih.govrsc.org For instance, researchers have successfully synthesized poly(3-acrylamidophenylboronic acid) (PAPBA) homopolymers and block copolymers like poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) using RAFT. nih.govresearchgate.net These controlled methods preserve the integrity of the boronic acid group and enable the creation of complex architectures, such as diblock copolymers, which are essential for forming self-assembled nanostructures like micelles. researchgate.net

Similarly, ATRP has been used to synthesize well-defined boronic acid-containing polymers. researchgate.netnih.gov To avoid issues with the inherent instability of some boronic acid groups during polymerization, a strategy involving the protection of the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate ester has been developed. researchgate.netnih.gov This approach allows for the controlled polymerization of styrene (B11656), acrylate, and methacrylate (B99206) monomers containing the protected boronate group, yielding polymers with a reactive halogen end-group that can be used for further modifications. researchgate.netnih.gov The MIDA group can be later removed to reveal the free boronic acid.

The table below summarizes representative examples of boronic acid-functionalized polymers synthesized via controlled radical polymerization techniques.

MonomerPolymerization MethodResulting Polymer ArchitectureMolecular Weight (Mn, g/mol)Polydispersity (Mw/Mn)Reference
3-Acrylamidophenylboronic acid (APBA)RAFTHomopolymer (PAPBA)19,2001.13 rsc.org
N-isopropylacrylamide (NIPAM) and APBARAFTDiblock Copolymer (PNIPAM-b-PAPBA)7,780 (for PNIPAM macro-CTA)1.22–1.39 (for final block copolymer) nih.gov
MIDA boronate-containing styrene monomerICAR ATRPHomopolymerNot specifiedWell-controlled researchgate.netnih.gov
2-Lactobionamidoethyl methacrylate and APBARAFTDiblock Copolymer (pLAMA-b-pAAPBA)Not specifiedWell-defined researchgate.net

Another effective strategy for incorporating boronic acid functionality into materials is by grafting the molecules onto existing polymer supports. This can be achieved through "grafting-from" or "grafting-to" approaches.

In a "grafting-from" approach, initiator sites are first immobilized on a surface or polymer backbone, and the functional monomer is then polymerized from these sites. Surface-initiated ATRP (SI-ATRP) is a powerful technique for this purpose. For example, poly(acrylamidophenylboronic acid) (PAAPBA) chains have been successfully grafted from the surface of iron oxide magnetic nanoparticles. rsc.org In this process, an ATRP initiator is first attached to the nanoparticle surface, followed by the polymerization of a boronic acid-containing monomer like 3-acrylamidophenylboronic acid, resulting in a dense layer of functional polymer brushes on the nanoparticle core. rsc.org

The "grafting-to" method involves attaching pre-synthesized functional polymers to a polymer backbone. While less specific to this compound, the principle involves reacting a functional group on the boronic acid molecule (or a polymer made from it) with a complementary functional group on the support polymer. For instance, the boronic acid group itself can form covalent ester bonds with pendant diol (hydroxyl) groups on a polymer support. mdpi.com

Responsive Polymeric Materials and Hydrogels

Polymers functionalized with phenylboronic acid (PBA) are renowned for their ability to respond to specific chemical stimuli, primarily glucose and changes in pH. This responsiveness stems from the reversible covalent interactions of the boronic acid group. researchgate.net

A key application of PBA-functionalized polymers is in the development of glucose-responsive materials, particularly hydrogels. nih.gov Phenylboronic acid can reversibly bind with molecules containing cis-1,2 or -1,3 diols, such as glucose, to form stable five- or six-membered cyclic boronate esters. researchgate.netresearchgate.net

This glucose-triggered swelling and shrinking behavior is the basis for self-regulated drug delivery systems, most notably for insulin (B600854). researchgate.net Hydrogels loaded with insulin can be designed to swell and release the drug in response to hyperglycemic (high glucose) conditions and reduce the release rate as glucose levels return to normal. researchgate.net

The table below provides examples of hydrogel systems and their response to glucose.

Polymer SystemMechanismObserved Response to GlucosePotential ApplicationReference
Poly(N-isopropylacrylamide)-co-poly(3-acrylamidophenylboronic acid) nanoparticlesCompetitive binding of glucose displaces glucosamine-functionalized crosslinksIncreased glucose concentration causes dissociation and swelling of nanoparticlesGlucose-triggered drug delivery researchgate.net
Polyhydroxyethyl methacrylate-based hydrogels with pendant PBAFormation of anionic boronate-glucose complexes increases osmotic pressureVolume of 3D-printed implant increases with glucose concentration, accelerating drug releaseOn-demand insulin administration researchgate.net
Injectable hydrogels from polymers with both PBA and glucose moietiesComplexation between PBA and glucose groups on different polymer chains forms crosslinksAddition of free glucose competes with polymer-bound glucose, reducing crosslinking and releasing entrapped moleculesGlucose sensors and responsive release researchgate.net

In addition to their glucose sensitivity, PBA-functionalized polymers are inherently pH-responsive. The pKa of the phenylboronic acid group is typically around 9, meaning the equilibrium between the uncharged trigonal form and the charged tetrahedral boronate anion is highly dependent on the pH of the surrounding medium. researchgate.net

Below its pKa, the PBA group is predominantly in its neutral, more hydrophobic state. As the pH increases above the pKa, the group becomes deprotonated to form the anionic, more hydrophilic boronate species. researchgate.net This change in charge and hydrophilicity can be harnessed to control the properties of the polymer. For example, in amphiphilic block copolymers containing a PBA block, a change in pH can trigger the self-assembly or disassembly of micelles. researchgate.net This pH-responsiveness is a critical feature in designing "smart" materials for applications like drug delivery, where a payload can be released in specific pH environments, such as the acidic microenvironment of a tumor.

Furthermore, the incorporation of PBA into other responsive polymer backbones, such as the thermoresponsive polymer poly(N-isopropylacrylamide) (PNIPAM), can lead to multi-stimuli-responsive materials. researchgate.net In such systems, the polymer's lower critical solution temperature (LCST)—the temperature above which it becomes insoluble in water—can be modulated by both pH and the presence of diols like glucose. researchgate.net At a pH above the pKa of the boronic acid, the increased charge on the polymer chain enhances its hydrophilicity, leading to an increase in the LCST. researchgate.net This dual responsiveness allows for more complex and finely tuned control over the material's behavior.

Supramolecular Assemblies and Dynamic Covalent Networks

This compound is a molecule with significant potential in the construction of supramolecular assemblies and dynamic covalent networks. This capacity stems from the presence of two key functional groups: the phenylboronic acid moiety and the allyl group. The boronic acid group can form reversible covalent bonds, known as boronate esters, with diols (compounds containing two hydroxyl groups). This reversible nature is central to the formation of dynamic networks that can adapt and respond to their environment.

Self-Healing Materials Incorporating Reversible Boronate Bonds

The formation of boronate esters from boronic acids and diols is a dynamic equilibrium process. nih.govrsc.org This means that the bonds can break and reform, a property that is harnessed in the design of self-healing materials. nih.govrsc.org When a material containing these bonds is damaged, the reversible nature of the boronate esters allows for the reconnection of the polymer chains across the damaged interface, leading to the restoration of the material's integrity. mdpi.comillinois.edu

While specific research on this compound in self-healing materials is not extensively documented, the principles governing phenylboronic acid-based self-healing systems are well-established. nih.govresearchgate.net The allyl group on the phenyl ring of this compound provides a site for polymerization, allowing it to be incorporated into a polymer backbone. This polymer, functionalized with boronic acid groups, can then be crosslinked with a diol-containing polymer to form a self-healing network. The efficiency of the self-healing process in such materials is influenced by factors such as pH and the presence of moisture, which affect the equilibrium of the boronate ester formation. nih.gov

Table 1: Factors Influencing Boronate Ester-Based Self-Healing

FactorInfluence on Self-Healing
pH The stability of the boronate ester bond is pH-dependent. Changes in pH can shift the equilibrium, either promoting bond formation or dissociation, which can be used to trigger or control the healing process. rsc.orgnih.gov
Moisture Water can participate in the hydrolysis of boronate esters, facilitating the dynamic exchange necessary for self-healing. nih.gov
Diol Structure The structure of the diol crosslinker affects the stability and formation kinetics of the boronate ester, thereby influencing the mechanical properties and healing rate of the material.
Polymer Architecture The way this compound is incorporated into the polymer (e.g., as a side chain or part of the main chain) will impact the mobility of the boronic acid groups and thus the self-healing efficiency.

Assembly of Supramolecular Gels and Organogels

Supramolecular gels are formed through non-covalent interactions or reversible covalent bonds, which create a three-dimensional network that entraps a solvent. researchgate.netnih.govrsc.org Phenylboronic acids are known to be effective gelators for the formation of such gels, particularly in the presence of diols. researchgate.netnih.gov The interaction between the boronic acid and diol leads to the formation of crosslinks that build the gel network.

In the case of this compound, the allyl group can be utilized to first form a polymer, which is then gelled through the addition of a diol crosslinker. Alternatively, the monomer itself could potentially form low molecular weight organogels in specific solvents through self-assembly driven by hydrogen bonding and π-π stacking interactions, a phenomenon observed in other phenylboronic acid derivatives. rsc.org The properties of the resulting gel, such as its stiffness and response to stimuli, can be tuned by controlling the concentration of the gelator, the nature of the solvent, and the structure of the diol. researchgate.netnih.gov The stimuli-responsive nature of boronate ester bonds also allows for the creation of "smart" gels that can change their properties in response to changes in pH or the presence of specific molecules like sugars. nih.govresearchgate.netnih.gov

Functional Materials with Tailored Properties

The unique chemical characteristics of this compound make it a valuable component in the design of functional materials with specific, tailored properties. The boronic acid's ability to interact with diols and the allyl group's potential for polymerization are key to its versatility.

Application in Optical Materials and Sensors

Phenylboronic acid derivatives are widely used in the development of optical sensors, particularly for the detection of saccharides and other diol-containing compounds. nih.govrsc.orgacs.orgrsc.org The binding of a diol to the boronic acid can lead to a change in the electronic properties of the phenyl ring, which in turn can affect its fluorescence or absorbance characteristics. rsc.orgnih.govresearchgate.net This change can be used as a signal for the presence of the target analyte.

For this compound, the allyl group can be used to incorporate it into a polymer matrix, creating a solid-state sensor. For instance, it could be copolymerized with other monomers to create a fluorescent polymer film that changes its emission upon exposure to diols. mdpi.com The sensitivity and selectivity of such sensors can be tuned by modifying the chemical environment around the boronic acid group. rsc.orgnih.gov

Table 2: Potential Sensing Applications Based on Phenylboronic Acid Chemistry

AnalyteSensing PrinciplePotential Application
Glucose Binding of glucose (a diol) to the boronic acid moiety causes a change in fluorescence or color. nih.govacs.orgrsc.orgDevelopment of continuous glucose monitoring systems for diabetes management. nih.govacs.orgrsc.org
Metal Ions Formation of complexes with metal ions can lead to a detectable optical response. rsc.orgEnvironmental monitoring and detection of heavy metal contamination. rsc.org
Anions Interaction with certain anions can alter the fluorescence of a boronic acid-fluorophore conjugate. rsc.orgDetection of fluoride (B91410) or cyanide in water samples. rsc.org

Surface Modification and Coating Technologies

The functional groups of this compound allow for its use in surface modification and the development of advanced coatings. The allyl group provides a reactive handle for grafting the molecule onto a surface or for polymerizing it to form a coating. researchgate.netresearchgate.net The boronic acid group can then impart specific functionalities to the surface.

For example, a surface modified with this compound could be used to selectively capture glycoproteins or other diol-containing biomolecules. This has potential applications in biomedical diagnostics and bioseparations. Furthermore, the ability of boronic acids to form reversible bonds can be exploited to create self-healing or stimuli-responsive coatings. daryatamin.com A coating containing this compound could be designed to release an active agent in response to a change in pH or the presence of a specific sugar. The grafting of polymers containing this boronic acid onto surfaces can significantly alter their properties, such as hydrophilicity and bio-adhesion. researchgate.netmdpi.commdpi.com

Catalytic Roles and Ligand Development Based on 3 Prop 2 En 1 Yl Phenylboronic Acid Derivatives

Precursor in Homogeneous Catalysis

In the realm of homogeneous catalysis, derivatives of 3-(prop-2-en-1-yl)phenylboronic acid serve as valuable precursors for the synthesis of sophisticated ligands for transition metal catalysts and can also participate directly in cooperative catalytic cycles.

Ligand Design and Synthesis for Transition Metal Catalysts

The development of novel ligands is crucial for advancing transition metal-catalyzed reactions, enabling enhanced activity, selectivity, and stability of the catalytic species. While specific examples detailing the synthesis of ligands directly from this compound are not extensively documented in the literature, its structure lends itself to the creation of multidentate ligands. For instance, the allyl group can be functionalized to introduce additional coordinating atoms, such as phosphorus, nitrogen, or oxygen, leading to the formation of bidentate or tridentate ligands.

One plausible synthetic strategy involves the hydrophosphination of the allyl double bond to introduce a phosphine (B1218219) moiety. This transformation would yield a ligand bearing both a boronic acid group and a phosphine, capable of coordinating to a metal center through the phosphorus atom while the boronic acid remains available for further interactions or functionalities. The synthesis of phosphine ligands often involves the reaction of organometallic reagents with halophosphines or the nucleophilic substitution of alkyl halides with metal phosphides.

The resulting bifunctional ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions where the boronic acid group might play a role in substrate recognition or catalyst stabilization.

Cooperative Catalysis with Boronic Acid Moieties

Arylboronic acids are known to act as effective co-catalysts in a range of organic transformations, often in cooperation with other catalytic species. A prominent example is the dehydrative condensation of carboxylic acids and amines to form amides. In these systems, the boronic acid activates the carboxylic acid towards nucleophilic attack by the amine.

Research has shown that a combination of an arylboronic acid and a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can significantly enhance the efficiency of amidation reactions. nih.gov The proposed mechanism involves the formation of a mixed anhydride (B1165640) between the carboxylic acid and the boronic acid, which is then activated by the nucleophilic co-catalyst to facilitate the reaction with the amine. nih.gov

Strategies for Heterogeneous Catalysis

The development of heterogeneous catalysts is of paramount importance for sustainable chemical processes, as it facilitates catalyst separation and recycling, and enables the use of continuous flow reactors. The allyl group of this compound is a key functional handle for its immobilization onto solid supports.

Immobilization of this compound onto Solid Supports

The reactive double bond of the allyl group allows for the covalent attachment of this compound onto various solid supports through polymerization or surface grafting techniques.

Polymerization: One effective strategy for immobilization is the copolymerization of this compound with a suitable monomer, such as styrene (B11656) or acrylic acid, to generate a functionalized polymer support. This approach allows for a high loading of the boronic acid moiety throughout the polymer matrix. For instance, polymers containing phenylboronic acid have been synthesized for applications in glucose sensing and drug delivery, demonstrating the feasibility of incorporating this functional group into polymeric structures. nih.gov The resulting polymer-supported boronic acid can then be employed as a heterogeneous catalyst.

Surface Grafting: Alternatively, the allyl group can be used to graft the boronic acid onto the surface of pre-existing solid supports like silica (B1680970), alumina, or polymer beads. This can be achieved through various surface modification techniques, such as radical-initiated grafting or thiol-ene click chemistry after converting the allyl group to a thiol. Surface functionalization ensures that the catalytic sites are readily accessible to the reactants.

Design of Supported Catalytic Systems for Continuous Flow Processes

The immobilization of this compound onto solid supports opens the door for its application in continuous flow reactors. mit.edunsf.govmit.edu These systems offer numerous advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification.

A packed-bed reactor, where the solid-supported boronic acid catalyst is packed into a column, is a common configuration for continuous flow catalysis. The reactant stream is continuously passed through the column, and the product is collected at the outlet. This setup allows for efficient catalyst utilization and straightforward product isolation.

The design of such a system would involve optimizing parameters such as the choice of solid support, the method of immobilization, the catalyst loading, and the reactor conditions (e.g., temperature, flow rate, and solvent) to achieve high conversion and selectivity for a desired reaction. For example, supported palladium catalysts are widely used in continuous flow Suzuki-Miyaura cross-coupling reactions, where one of the reactants is often an arylboronic acid. mdpi.com An immobilized this compound could serve as a stationary reactant or a catalytic component in such a system.

Organocatalysis and Metal-Free Catalytic Systems

In recent years, there has been a growing interest in the use of organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. Arylboronic acids have emerged as a promising class of organocatalysts, particularly for reactions involving the activation of alcohols and carbonyl compounds.

This compound can function as a Lewis acid catalyst, activating substrates for subsequent nucleophilic attack. For example, arylboronic acids have been shown to catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols. In these reactions, the boronic acid is believed to facilitate the formation of a carbocation intermediate from the alcohol, which is then trapped by the nucleophilic dicarbonyl compound.

The following table summarizes representative results for the arylboronic acid-catalyzed C-alkylation of a 1,3-diketone with a secondary benzylic alcohol, demonstrating the potential utility of compounds like this compound in such transformations.

Table 1: Arylboronic Acid-Catalyzed C-Alkylation of 1,3-Diketones

EntryArylboronic Acid CatalystElectrophile (Alcohol)Nucleophile (1,3-Diketone)Yield (%)
1Phenylboronic acid1-Phenylethanol1,3-Diphenyl-1,3-propanedione85
23,5-Bis(trifluoromethyl)phenylboronic acid1-Phenylethanol1,3-Diphenyl-1,3-propanedione92
34-Methoxyphenylboronic acid1-(4-Methoxyphenyl)ethanol1,3-Diphenyl-1,3-propanedione88

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Similarly, arylboronic acids can catalyze the allylation of benzylic alcohols using allyltrimethylsilane (B147118) as the nucleophile. This reaction proceeds through a similar mechanism involving the formation of a carbocation intermediate.

Table 2: Arylboronic Acid-Catalyzed Allylation of Benzylic Alcohols

EntryArylboronic Acid CatalystElectrophile (Alcohol)NucleophileYield (%)
1Phenylboronic acid1-PhenylethanolAllyltrimethylsilane78
23,5-Bis(trifluoromethyl)phenylboronic acid1-PhenylethanolAllyltrimethylsilane85
34-Chlorophenylboronic acid1-(4-Chlorophenyl)ethanolAllyltrimethylsilane81

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These examples highlight the potential of this compound to act as an effective organocatalyst in metal-free C-C bond-forming reactions. The electronic and steric properties of the 3-allylphenyl group would play a crucial role in modulating the catalytic activity and selectivity.

Advanced Analytical and Spectroscopic Characterization of 3 Prop 2 En 1 Yl Phenylboronic Acid Chemistry

In Situ Spectroscopic Methods for Reaction Monitoring

In situ spectroscopy is indispensable for observing a reaction as it happens, providing a dynamic view of species concentration changes over time. This avoids the potential misinterpretations that can arise from analyzing quenched reaction aliquots. For reactions involving 3-(Prop-2-en-1-yl)phenylboronic acid, such as Suzuki-Miyaura cross-coupling or derivatization of the allyl group, these methods are key to understanding reaction kinetics and mechanisms. rsc.orgresearchgate.net

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions in solution without disturbing the system. rsc.org By acquiring spectra at regular intervals, it is possible to track the disappearance of reactants, the formation of products, and the appearance of transient intermediates. For boronic acid reactions, ¹¹B NMR is particularly useful for observing the boron species directly. mdpi.comresearchgate.net

In a typical reaction, such as a Suzuki-Miyaura coupling between this compound and an aryl halide, ¹H NMR can monitor the changes in the aromatic and vinylic proton signals. The decay of the starting material's signals and the concurrent growth of the product's signals allow for the determination of reaction rates and orders. Furthermore, the detection of fleeting intermediate species, such as boronate complexes, can provide crucial mechanistic evidence. nih.govnih.gov FlowNMR, a technique where the reaction mixture is continuously passed through the NMR spectrometer, is especially well-suited for this purpose, offering high-resolution data for kinetic analysis. rsc.org

Table 1: Illustrative ¹H NMR Chemical Shift Data for Monitoring a Suzuki-Miyaura Reaction

SpeciesKey ProtonsExemplary Chemical Shift (δ, ppm)Observation during Reaction
This compound Aromatic (meta to -B(OH)₂)~7.8 - 8.1Signal intensity decreases
Allyl (-CH₂-)~3.4Signal intensity decreases
Aryl Halide (e.g., 4-Bromoanisole) Aromatic (ortho to -Br)~7.5Signal intensity decreases
Product (e.g., 4-methoxy-3'-allyl-biphenyl) Biphenyl (B1667301) aromatic protons~7.2 - 7.6 (new multiplet patterns)Signal intensity increases
Allyl (-CH₂-)~3.5 (slight shift)Signal intensity increases

Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy are complementary vibrational techniques that can monitor reaction progress in real-time. ATR-IR is particularly useful for solution-phase reactions, as the probe can be directly immersed in the reaction vessel. These methods track changes in the vibrational modes of functional groups.

For a reaction involving this compound, ATR-IR could monitor the disappearance of the broad O-H stretching band of the boronic acid group (~3300 cm⁻¹) upon its conversion to a boronate ester or the consumption in a cross-coupling reaction. researchgate.net Similarly, changes in the C-X (where X is a halogen) stretching frequency of a coupling partner can be observed. Raman spectroscopy, being less sensitive to water, is advantageous for aqueous reaction media. It can be used to monitor changes in the C=C stretching vibrations of the allyl group and the aromatic rings, providing a kinetic profile of the reaction. rsc.org Tip-enhanced Raman spectroscopy (TERS) can even provide insight into catalytic activity at the nanoscale on catalyst surfaces. rsc.org

Table 2: Key Vibrational Frequencies for Monitoring Reactions of this compound

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Change During Reaction (e.g., Coupling)
B-O-H StretchIR~3300 (broad)Disappearance/Sharpening
C=C Stretch (Allyl)Raman/IR~1640May shift slightly upon product formation
C-X Stretch (Aryl Halide)Raman/IR~500-1100Disappearance
Ar-Ar Stretch (Biphenyl product)Raman~1250-1300Appearance

Mass Spectrometric Techniques for Intermediates and Products Analysis

Mass spectrometry (MS) is a cornerstone of molecular analysis, providing precise mass-to-charge ratio information that enables the identification of compounds. When coupled with chromatographic separation techniques (e.g., LC-MS, GC-MS), it becomes a powerful tool for analyzing complex reaction mixtures.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 ppm. measurlabs.com This precision allows for the determination of the elemental formula of a molecule, which is invaluable for identifying unknown products and intermediates. pnnl.gov For reactions involving this compound, the allyl group can potentially undergo side reactions, leading to a complex mixture of products. HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions), which would be indistinguishable by low-resolution MS. pnnl.gov

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that allow for the analysis of thermally labile or non-volatile compounds, which is often the case for organoboron species and their derivatives. researchgate.net By analyzing the reaction mixture over time, ESI-HRMS can be used to detect and identify key intermediates, providing direct evidence for proposed reaction mechanisms. researchgate.net

Table 3: Exemplary HRMS Data for this compound and a Putative Dimerization Product

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed m/z (e.g., [M+H]⁺)
This compoundC₉H₁₁BO₂162.0852163.0925
Putative Oxidative Dimer ProductC₁₈H₁₈B₂O₄320.1395321.1468

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orglibretexts.org It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding a compound's structure and properties.

While obtaining suitable single crystals of this compound itself can be challenging due to the tendency of boronic acids to form cyclic anhydrides (boroxines), its derivatives and co-crystals are amenable to single-crystal X-ray diffraction analysis. researchgate.net Co-crystals are multi-component crystals formed between a target molecule and a co-former, held together by non-covalent interactions like hydrogen bonds. diva-portal.orgmdpi.com

Structural analysis of a derivative, for example, a boronate ester or a product from a coupling reaction, would confirm its covalent structure unambiguously. In co-crystals, X-ray diffraction reveals the supramolecular synthons—the characteristic hydrogen bonding patterns—between the boronic acid group and the co-former. mdpi.comnih.govresearchgate.net This information is critical for crystal engineering, where the goal is to design materials with specific solid-state properties. Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline material, confirm phase purity, and identify new crystalline forms. mdpi.com

Table 4: Hypothetical Crystallographic Data for a Co-crystal of this compound with a Co-former

ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell
Space GroupP2₁/cDefines the symmetry elements within the unit cell
Unit Cell Dimensionsa = 10.1 Å, b = 5.5 Å, c = 20.3 Å, β = 95°Defines the size and shape of the repeating unit
Hydrogen Bond (B(OH)₂···N) Distance2.8 ÅConfirms the presence and strength of key intermolecular interactions
Dihedral Angle (Phenyl-B(OH)₂)15.2°Describes the conformation of the molecule in the solid state

Chromatographic Techniques for Separation and Purity Assessment of Reaction Mixtures

The synthesis and application of this compound, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, necessitate robust analytical methods for monitoring reaction progress and verifying the purity of the final product. shoko-sc.co.jpnih.gov Chromatographic techniques are indispensable for separating the target molecule from starting materials, reagents, catalysts, and potential byproducts. The selection of a specific technique depends on the analytical goal, whether it is rapid qualitative monitoring, precise quantitative purity assessment, or preparative purification.

1 High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of reaction mixtures containing arylboronic acids. waters.com It offers high resolution, sensitivity, and reproducibility for determining the purity of this compound and quantifying impurities.

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of boronic acids. researchgate.netresearchgate.net Separation is typically achieved on C18 columns using a mobile phase consisting of an aqueous component and an organic solvent, such as acetonitrile. researchgate.netscirp.org However, the analysis of boronic acids presents unique challenges. Their polarity and tendency to form cyclic anhydrides (boroxines) can complicate analysis. researchgate.netacs.org Furthermore, interactions between the boronic acid group and residual silanol (B1196071) groups on standard silica-based columns can lead to poor peak shape and non-specific adsorption. waters.comresearchgate.net

To mitigate these issues, specialized columns with reduced silanol activity or alternative stationary phases are employed. waters.comresearchgate.net Mobile phase modifiers, such as ammonium (B1175870) acetate (B1210297) or formic acid, are often added to improve peak shape and control retention. researchgate.netresearchgate.net For highly sensitive applications, such as detecting trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. scirp.orgacs.org This technique provides not only retention time data but also mass-to-charge ratio information, enabling definitive identification of components in a complex mixture. An alternative approach for selective detection involves post-column derivatization, where the eluate is mixed with a reagent like alizarin (B75676) to form a fluorescent complex, which can be detected with high sensitivity. nih.gov

Table 1: Representative HPLC Conditions for Arylboronic Acid Analysis

Parameter Condition Purpose / Rationale Source(s)
Column Reversed-Phase C18 (e.g., Acquity BEH C18, Agilent Poroshell HPH C18) Provides good retention and separation for a wide range of arylboronic acids. researchgate.netscirp.org
Mobile Phase A 10 mM Ammonium Acetate in Water or 0.1% Ammonia in Water Buffers the mobile phase to ensure consistent ionization state and improve peak shape. researchgate.netscirp.org
Mobile Phase B Acetonitrile Organic modifier used to elute compounds from the reversed-phase column. researchgate.netscirp.org
Elution Mode Gradient Allows for the separation of compounds with a wide range of polarities in a single run. waters.comscirp.org
Detector UV/Vis (e.g., 220-254 nm) or Mass Spectrometry (MS) UV provides general quantification for chromophoric compounds. MS provides higher sensitivity and structural information. waters.comresearchgate.netscirp.org

| Specialized Technique | Post-column reaction with Alizarin and Fluorescence Detection | Enables highly selective and sensitive detection of boronic acids in complex mixtures. | nih.gov |

2 Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of reaction mixtures, though its direct application to boronic acids is limited.

Research Findings: Boronic acids, including this compound, are generally polar and have low volatility, making them unsuitable for direct GC analysis. acs.orgchromatographyonline.com A critical step for GC analysis is derivatization, which converts the non-volatile boronic acid into a more volatile and thermally stable derivative. acs.orgnih.gov A common strategy involves reacting the boronic acid with a diol or other suitable reagent. For instance, reaction with triethanolamine (B1662121) quantitatively converts boric acid into a volatile triethanolamine borate (B1201080), which is amenable to GC analysis. nih.gov This approach, coupled with mass spectrometry (GC-MS), allows for sensitive and selective quantification and identification of the boronic acid and related impurities. chromatographyonline.comnih.gov GC-MS is particularly useful for identifying low-molecular-weight byproducts that might be present in the reaction mixture.

Table 2: Gas Chromatography Conditions for Boronic Acid Analysis

Parameter Condition Purpose / Rationale Source(s)
Sample Preparation Derivatization with Triethanolamine or silylation agents (e.g., to form TMS ethers) To increase the volatility and thermal stability of the boronic acid for GC analysis. nih.govchromforum.org
Column Fused silica (B1680970) capillary column (e.g., Varian VF-5ms) Provides high-resolution separation of volatile organic compounds. acs.org
Carrier Gas Helium Inert gas used to carry the sample through the column. acs.org
Detector Mass Spectrometry (MS) or Flame Ionization Detector (FID) MS provides definitive identification of separated components. FID offers general-purpose detection. chromatographyonline.comnih.gov

| Application | Quantitative analysis of the derivatized boronic acid; identification of volatile impurities. | Suitable for purity assessment when derivatization is feasible and complete. | chromatographyonline.comnih.gov |

3 Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative monitoring of chemical reactions. shoko-sc.co.jp It is widely used to track the consumption of this compound and the formation of the desired product during a synthesis.

Research Findings: For a typical Suzuki-Miyaura coupling reaction, aliquots of the reaction mixture are spotted onto a TLC plate, commonly silica gel 60 F254. shoko-sc.co.jp The plate is then developed in an appropriate mobile phase, which is usually a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. mdpi.com After development, the separated spots corresponding to the starting material, product, and any byproducts can be visualized. Standard visualization is achieved under UV light (254 nm), where UV-active compounds appear as dark spots. shoko-sc.co.jp

A significant advancement in TLC analysis of boronic acids is the use of specific staining agents. Alizarin has been identified as a highly selective stain for boronic acids. researchgate.netwur.nl When the developed TLC plate is dipped in an alizarin solution, the spots containing boronic acids form a fluorescent complex that appears as a bright yellow-orange spot under 366 nm UV light. researchgate.net This allows for unambiguous tracking of the boronic acid starting material, even in the presence of other UV-active compounds. researchgate.net

Once TLC conditions have been established to separate the components of the reaction mixture, the method can be scaled up for preparative purification using Column Chromatography . rsc.orgresearchgate.net The same stationary phase (typically silica gel) and a similar eluent system are used to separate and isolate the desired product in larger quantities. rsc.org For boronic esters that are prone to decomposition or strong adsorption on silica, the silica gel can be pre-treated or impregnated with boric acid to improve recovery. researchgate.net

Table 3: Typical TLC Conditions for Reaction Monitoring

Parameter Condition Purpose / Rationale Source(s)
Stationary Phase Silica Gel 60 F254 on Aluminum or Glass Plates Standard, versatile stationary phase for separating moderately polar organic compounds. shoko-sc.co.jp
Mobile Phase Hexane/Ethyl Acetate mixture (e.g., 3:2 v/v) The ratio is optimized to achieve good separation (difference in Rf values) between reactants and products. mdpi.com
Visualization Method 1 UV light at 254 nm General method for visualizing compounds that contain a chromophore. shoko-sc.co.jpresearchgate.net
Visualization Method 2 Staining with 1 mM Alizarin solution and observation under 366 nm UV light Selective and sensitive detection of boronic acids, which appear as fluorescent yellow-orange spots. researchgate.netwur.nl

| Application | Qualitative monitoring of the consumption of this compound and formation of product. | Allows for rapid determination of reaction completion or issues. | researchgate.netresearchgate.net |

Theoretical and Computational Investigations of 3 Prop 2 En 1 Yl Phenylboronic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for dissecting the electronic structure and predicting the reactivity of molecules like 3-(Prop-2-en-1-yl)phenylboronic acid. These computational methods allow for a detailed examination of molecular properties at the atomic level, providing insights that are often challenging to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying the structures of reactants, products, and, crucially, the transition states that connect them, a comprehensive understanding of reaction mechanisms can be achieved. For instance, in Suzuki-Miyaura cross-coupling reactions, a cornerstone application of boronic acids, DFT can elucidate the energies associated with key steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov The prop-2-en-1-yl substituent can influence the energetics of these steps through both steric and electronic effects, which can be quantified through computational analysis.

Table 1: Calculated Relative Energies for a Hypothetical Reaction Pathway

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+20.1
Products-25.3

Note: This data is illustrative and based on typical values for similar reactions.

Analysis of Frontier Molecular Orbitals and Electron Density

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals in this compound can be precisely calculated using DFT. The HOMO is typically delocalized over the phenyl ring and the allyl group's double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the boron atom, highlighting its Lewis acidic character and susceptibility to nucleophilic attack. libretexts.org The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Electron density analysis further reveals the distribution of charge within the molecule. The electron-withdrawing nature of the boronic acid group polarizes the phenyl ring, while the allyl group can act as a weak electron-donating or -withdrawing group depending on the reaction context. This interplay of electronic effects dictates the regioselectivity of reactions.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Note: These values are representative for a substituted phenylboronic acid.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

While quantum chemical calculations are often performed in the gas phase, real-world chemical reactions occur in solution. Molecular dynamics (MD) simulations offer a means to explore the influence of solvent molecules on the structure and behavior of this compound. nih.govdovepress.com By simulating the motion of the solute and a large number of solvent molecules over time, MD can reveal how solvation affects conformational preferences and the accessibility of reactive sites.

The allyl group of this compound introduces conformational flexibility. MD simulations can map the conformational landscape, identifying the most stable rotamers and the energy barriers between them. This is crucial for understanding how the orientation of the allyl group might impact its interaction with other reactants or catalysts. The explicit inclusion of solvent molecules provides a more realistic picture of these dynamics compared to implicit solvent models.

Prediction of Novel Reactivity and Catalytic Activity

Computational models can go beyond explaining known reactivity and venture into predicting new chemical transformations. By simulating the interaction of this compound with various potential reaction partners, it is possible to identify novel reaction pathways that may be energetically feasible. For example, the presence of the allyl group opens up possibilities for reactions that are not accessible to simple phenylboronic acid, such as intramolecular cyclizations or tandem reactions involving both the boronic acid and the alkene.

Furthermore, computational screening can be employed to explore the potential of this compound or its derivatives as catalysts. By calculating the energy barriers for a proposed catalytic cycle, the efficiency of the molecule as a catalyst can be estimated. This in silico approach can guide experimental efforts towards the discovery of new catalytic systems.

Structure-Property Relationships Derived from Computational Models

A key strength of computational chemistry lies in its ability to establish clear relationships between a molecule's structure and its observable properties. For this compound, computational models can correlate specific geometric parameters (e.g., bond lengths, dihedral angles) and electronic descriptors (e.g., atomic charges, orbital energies) with macroscopic properties like acidity (pKa), solubility, and reactivity in specific reactions. mdpi.com

By systematically modifying the structure of this compound in silico (for example, by changing the substitution pattern on the phenyl ring) and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be developed. These models are invaluable for the rational design of new boronic acid derivatives with tailored properties for specific applications in materials science, catalysis, or medicinal chemistry.

Table 3: Selected Calculated Structural Parameters

ParameterValue
C-B Bond Length1.55 Å
B-O Bond Length1.37 Å
C-C=C Angle (allyl)121.5°
Dihedral Angle (Ring-Boron)15.3°

Note: These are typical values obtained from DFT geometry optimization.

Emerging Research Directions and Future Perspectives for 3 Prop 2 En 1 Yl Phenylboronic Acid

Exploration of New Chemical Transformations and Synthetic Methodologies

The unique bifunctional nature of 3-(prop-2-en-1-yl)phenylboronic acid, possessing both a reactive allyl group and a versatile boronic acid moiety, opens avenues for novel chemical transformations. Current research focuses on leveraging these functionalities for innovative synthetic methodologies. One notable application involves its use as a trapping agent for highly reactive intermediates. For instance, in the synthesis of certain bioactive compounds, a derivative, 4-methoxy-3-allylphenylboronic acid, has been effectively employed to trap aryne intermediates. This demonstrates the potential of the allylphenylboronic acid scaffold in complex molecule synthesis.

Future explorations are anticipated to expand into intramolecular reactions, where the proximity of the allyl and boronic acid groups can be exploited to construct novel polycyclic systems. Additionally, the development of stereoselective transformations involving the allyl group, such as asymmetric dihydroxylation or epoxidation, while the boronic acid directs or participates in subsequent reactions, is a promising area of investigation.

Table 1: Selected Chemical Transformations of Allylphenylboronic Acid Derivatives

TransformationReagent/CatalystIntermediate TrappedProduct Type
Aryne TrappingPd(PPh₃)₄AryneSubstituted biaryl

Integration into Multicomponent and Cascade Reactions

The distinct reactivity of the allyl and boronic acid functionalities makes this compound an ideal candidate for multicomponent and cascade reactions. The boronic acid can participate in Suzuki-Miyaura cross-coupling reactions, while the allyl group can undergo a variety of transformations, such as Heck reactions or allylic substitutions. This dual reactivity allows for the rapid assembly of complex molecular architectures from simple precursors in a single pot.

Future research is expected to focus on the strategic design of cascade sequences where an initial reaction at one functional group triggers a subsequent transformation at the other. For example, a Suzuki-Miyaura coupling at the boronic acid could be followed by an intramolecular Heck reaction involving the allyl group to generate complex heterocyclic structures. The development of orthogonal catalytic systems that selectively activate one functional group in the presence of the other will be crucial for advancing this area.

Development of Next-Generation Functional Materials and Polymers

The incorporation of this compound into polymers and functional materials is an emerging area with significant potential. The boronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, which can be exploited for the development of self-healing materials, stimuli-responsive gels, and sensors for saccharides. The allyl group provides a handle for polymerization or for post-polymerization modification, allowing for the creation of materials with tailored properties.

Future perspectives in this field include the synthesis of novel monomers derived from this compound for addition or condensation polymerization. These polymers could find applications in biomedical fields, such as drug delivery systems that release their payload in response to changes in pH or glucose concentration. Furthermore, the development of functional surfaces modified with this compound could lead to new chromatographic materials or diagnostic devices.

Advancements in Catalysis and Ligand Development

While the direct catalytic applications of this compound are not yet extensively explored, its structure is promising for the development of novel ligands for transition metal catalysis. The phenylboronic acid can act as a Lewis acid or participate in transmetalation, while the allyl group can coordinate to a metal center. This combination could lead to the design of bifunctional ligands that can pre-organize substrates and promote specific catalytic transformations.

Future research may focus on synthesizing chiral derivatives of this compound to be used as ligands in asymmetric catalysis. The development of catalysts where the boronic acid moiety plays a direct role in the catalytic cycle, for instance by activating a substrate through Lewis acid-base interactions, is another exciting prospect.

Sustainable and Circular Chemistry Applications

The principles of sustainable and circular chemistry encourage the use of renewable feedstocks, atom-economical reactions, and the design of recyclable materials. This compound can contribute to these goals in several ways. The synthesis of this compound can potentially be designed from bio-based precursors. Its use in cascade reactions promotes atom economy by minimizing waste from intermediate purification steps.

A significant future direction lies in the development of recyclable polymers and materials based on the reversible nature of the boronate ester linkage. Materials incorporating this compound could be designed to be depolymerized back to their monomeric units under specific conditions, allowing for a closed-loop life cycle. This "design for recycling" approach is a cornerstone of circular chemistry and represents a key area for future research and application of this versatile compound.

Q & A

Q. What are the optimal synthetic routes for 3-(Prop-2-en-1-yl)phenylboronic acid, and how can purity challenges be addressed?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, methodologies for analogous phenylboronic acids (e.g., 3-formylphenylboronic acid) involve Grignard reagent reactions followed by boronation . Key challenges include avoiding boroxin formation during purification, which can be mitigated by using inert atmospheres, low-temperature crystallization, and silica-free chromatographic techniques (e.g., size-exclusion chromatography) . Purity validation via 11B^{11}\text{B} NMR or HPLC-MS is recommended to confirm the absence of anhydride byproducts .

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) studies, such as B3LYP/6-311++G(d,p) calculations, can model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the LUMO energy of the boronic acid group in 3-formylphenylboronic acid correlates with its Suzuki-Miyaura coupling efficiency . Computational tools like Gaussian 09 can simulate transition states to optimize reaction conditions (e.g., solvent polarity, base strength) for specific substrates .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization of phenylboronic acid derivatives?

Discrepancies between experimental (e.g., IR, Raman) and theoretical vibrational spectra often arise from solvent effects or crystal packing. For 3-formylphenylboronic acid, scaling factors (0.961–0.983) applied to DFT-calculated frequencies improve alignment with experimental data . Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguities in regiochemistry, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., B–O⋯H hydrogen bonds) that influence spectral shifts .

Q. How can boronic acid-functionalized materials be engineered for selective carbohydrate sensing in complex matrices?

The allyl group in this compound enhances hydrophobicity, enabling its integration into polymer matrices (e.g., acrylate hydrogels) for fructose detection. Binding affinity (Kd_d) is pH-dependent, with optimal recognition at pH > pKa_a of the boronic acid (≈8.5–9.0). Fluorescent tagging (e.g., anthracene conjugates) allows real-time monitoring via fluorescence quenching upon diol binding .

Q. What experimental and computational approaches validate the solvation effects on boronic acid reactivity?

Free energy of solvation (ΔGsolv_{\text{solv}}) calculations using COSMO-RS predict solubility trends in acetone, chloroform, or water. For 3,5-bis(trifluoromethyl)phenylboronic acid, ΔGsolv_{\text{solv}} values correlate with experimental logP data, guiding solvent selection for reactions . Molecular dynamics simulations (e.g., GROMACS) model solvent reorganization during protodeboronation, explaining rate variations in polar protic vs. aprotic solvents .

Methodological Challenges and Solutions

Q. How to address instability of this compound during storage?

  • Storage Conditions : Store under argon at –20°C in amber vials to prevent oxidation of the allyl group .
  • Stabilizers : Add 1–5 mol% of catechol to suppress boroxin formation .
  • Purity Monitoring : Periodic 1H^{1}\text{H} NMR checks for anhydride peaks (δ 7.5–8.0 ppm) .

Q. What crystallographic techniques refine ambiguous electron density maps for boronic acid derivatives?

SHELXT’s dual-space algorithm resolves phase problems in small-molecule structures . For disordered boronic acid moieties, constraints (e.g., DFIX for B–O bond lengths) and Hirshfeld atom refinement improve accuracy . High-resolution (<1.0 Å) data collection minimizes errors in anisotropic displacement parameters .

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